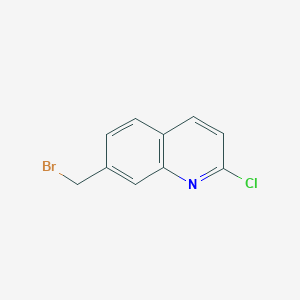

7-Bromomethyl-2-chloro-quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

7-(bromomethyl)-2-chloroquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5H,6H2 |

InChI Key |

MXZRPOJFMPLLMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromomethyl 2 Chloro Quinoline

Strategic Approaches to Halogenated Quinoline (B57606) Core Synthesis

The quinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, can be constructed through several classic organic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Friedländer synthesis is a straightforward and widely utilized method for generating quinolines. nih.gov It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group (e.g., a ketone or β-keto ester), typically under acidic or basic catalysis. nih.govmdpi.com To construct a quinoline core relevant to the target molecule, one might start with a 2-aminobenzaldehyde (B1207257) derivative. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the quinoline product. nih.gov

Innovations in this method have been shown to improve reaction efficiency. For instance, microwave-enhanced Friedländer synthesis offers greatly improved reaction yields and reduced reaction times compared to traditional oil bath heating, providing a rapid, catalyst- and protecting-group-free assembly of diverse quinolines. nih.govrsc.org

| Friedländer Synthesis Variant | Key Features | Typical Catalysts | Potential Advantage |

| Classical Method | Condensation of 2-aminoaryl aldehyde/ketone with a carbonyl compound. nih.gov | Acids or Bases (e.g., NaOH) | Widely applicable and understood. nih.govsemanticscholar.org |

| Microwave-Enhanced | Uses microwave irradiation as an energy source. nih.gov | Often catalyst-free. nih.govrsc.org | Increased yields, significantly shorter reaction times. nih.govrsc.org |

| Solid Acid Catalysis | Employs solid acid catalysts like Montmorillonite K-10 or zeolites. nih.gov | Recyclable solid acids. nih.gov | Milder conditions, easy catalyst removal. nih.gov |

The Knorr quinoline synthesis involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (B72897) (also known as a 2-quinolone) using a strong acid, such as sulfuric acid. wikipedia.orgiipseries.orgsynarchive.com This intramolecular reaction is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org

The versatility of this method allows for the synthesis of various substituted quinoline derivatives by choosing appropriately substituted anilines and β-ketoesters. orientjchem.org For the synthesis of 7-Bromomethyl-2-chloro-quinoline, a key subsequent step would be the conversion of the 2-hydroxy group into the required 2-chloro functionality. This is commonly achieved by treating the 2(1H)-quinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃). acs.org

The Niementowski quinoline synthesis is another classical method that involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. wikipedia.org The reaction is typically conducted at high temperatures (120–130 °C). wikipedia.org The mechanism is thought to begin with the formation of a Schiff base, followed by intramolecular condensation and dehydration. wikipedia.org While its requirement for high temperatures can be a limitation, various modifications have been developed to improve its practicality. wikipedia.org A re-examination of the reaction between anthranilic acid and ethyl acetoacetate (B1235776) revealed that instead of the expected quinolone, the reaction can directly yield a pyrano[3,2-c]quinoline-2,5-dione. arkat-usa.orgresearchgate.net The Riehm synthesis is another, though less common, named reaction for quinoline formation.

The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide, DMF) is a versatile tool in heterocyclic synthesis. niscpr.res.in It can be used to achieve the cyclization of N-arylacetamides to furnish 2-chloro-3-formylquinolines in a simple, regioselective manner. niscpr.res.inresearchgate.net The reaction involves adding POCl₃ to the acetanilide (B955) substrate in DMF, followed by heating. niscpr.res.in This method is particularly noteworthy as it directly installs the 2-chloro substituent, a key feature of the target molecule. The reaction yields are generally good, especially when the starting N-arylacetamide bears electron-donating groups. niscpr.res.inchemijournal.com The resulting 2-chloro-3-formylquinolines are versatile intermediates for further transformations. niscpr.res.innih.gov

Introduction of Bromomethyl and Chloro Functionalities

Once a suitable quinoline core, such as 7-methyl-2-chloroquinoline (7-chloroquinaldine), is synthesized, the final step is the introduction of the bromomethyl group.

The conversion of a methyl group at the 7-position of the quinoline ring to a bromomethyl group is a critical functionalization step. This is typically accomplished via a free-radical bromination, which selectively targets the benzylic-like methyl position.

A well-established method involves treating the 7-chloro-2-methylquinoline (B49615) substrate with N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl₄). prepchem.com The reaction is initiated using a radical initiator, such as benzoyl peroxide, or by illumination with a lamp. prepchem.com This technique allows for the selective bromination of the methyl group without affecting the aromatic quinoline ring. A similar transformation using NBS and a peroxide catalyst in benzene has also been reported for the synthesis of 7-chloro-8-(bromomethyl)quinoline. prepchem.com

The following table summarizes a specific experimental procedure for this transformation:

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 7-Chloroquinaldine | N-Bromosuccinimide (NBS), Benzoyl Peroxide | CCl₄, illuminated with a 300 W bulb, 6 hours | 2-Bromomethyl-7-chloroquinoline | 48.9% | prepchem.com |

Direct Halogenation Strategies for the Quinoline Core

Direct halogenation of the quinoline core is a fundamental approach to introduce halogen atoms onto the heterocyclic ring. However, achieving regioselectivity can be challenging due to the inherent reactivity of the quinoline system.

Bromination of 8-substituted quinolines has been investigated under various conditions to optimize yields and selectivity. researchgate.netresearchgate.net For instance, the reaction of 8-hydroxyquinoline (B1678124) with bromine can lead to a mixture of mono- and di-bromo derivatives, including 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.netresearchgate.net The choice of solvent and the equivalents of the brominating agent, such as molecular bromine (Br₂), are critical factors in controlling the outcome of the reaction. researchgate.net

While direct bromination at the 7-position of a pre-existing 2-chloro-quinoline is a conceivable route, the literature more commonly describes the synthesis of bromo-chloro-quinolines through the manipulation of precursors. For example, 7-bromo-2-chloro-quinoline can be synthesized from 7-bromoquinolin-2(1H)-one. chemicalbook.com

A metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method is operationally simple, proceeds at room temperature, and demonstrates high regioselectivity for the C5 position. rsc.org

Precursor Chemistry and Functional Group Interconversions

A more common and controlled approach to the synthesis of this compound involves the use of functionalized precursors and subsequent interconversions. This strategy allows for the precise placement of the chloro and bromomethyl groups.

One documented synthesis of a related isomer, 2-bromomethyl-7-chloroquinoline, starts from 7-chloroquinaldine. prepchem.com The methyl group at the 2-position is subjected to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. prepchem.com This reaction specifically targets the benzylic position, converting the methyl group into a bromomethyl group.

Similarly, the synthesis of 7-chloro-8-(bromomethyl)quinoline is achieved by the bromination of 7-chloro-8-methylquinoline (B132762) with N-bromosuccinimide. prepchem.com

Another key precursor is 7-bromo-2-hydroxyquinoline, which can be converted to 7-bromo-2-chloroquinoline (B1339914) by treatment with a chlorinating agent like thionyl chloride in the presence of dimethylformamide and dichloromethane. chemicalbook.com The resulting 7-bromo-2-chloroquinoline could then potentially undergo further functionalization to introduce the bromomethyl group at the desired position, although this subsequent step is not explicitly detailed in the provided sources.

The synthesis of various functionalized quinolines often starts from substituted anilines. For instance, 2-styrylanilines can be used to synthesize quinoline derivatives through metal-free tandem cyclization strategies. nih.gov

Regioselective Control in the Synthesis of this compound Isomers

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the synthetic steps. This is particularly important when dealing with the quinoline ring, which has multiple reactive positions.

Directed Metalation Strategies for Chloro-Substituted Quinolines

Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of quinoline chemistry, this strategy can be used to introduce substituents at specific positions by using a directing group to guide a metalating agent.

The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), has been shown to be effective for the magnesiation of 7-chloroquinolines. durham.ac.uk This allows for the introduction of various electrophiles at specific positions. For example, the magnesiation of a 7-chloroquinoline (B30040) derivative can lead to functionalization at the C8 position. durham.ac.uk

Furthermore, the combination of Br/Mg exchange reactions and direct magnesiations provides a versatile approach to the regioselective functionalization of quinolines. acs.org This method has been used to achieve sequential functionalization at the C2, C3, and C4 positions of the quinoline core. acs.org While not directly applied to the synthesis of this compound in the provided literature, these directed metalation strategies offer a potential pathway for the regioselective introduction of the necessary functional groups.

C-H Activation and Functionalization Approaches

Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of functionalized quinolines. nih.govnih.govrsc.org This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity. nih.govnih.gov

The regioselectivity of C-H functionalization on the quinoline ring can be controlled by the choice of catalyst, directing group, and reaction conditions. rsc.org For instance, the use of a quinoline N-oxide can direct functionalization to the C2 and C8 positions. researchgate.net While the direct C-H bromomethylation of 2-chloro-quinoline at the 7-position is not explicitly described, C-H activation remains a promising area of research for developing more direct and efficient synthetic routes. acs.org

Advancements in Green Chemistry for this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mit.edugcande.org In the context of quinoline synthesis, this translates to the development of more environmentally friendly and sustainable methods. nih.gov

Metal-Free and Organocatalytic Transformations

A significant advancement in green chemistry is the development of metal-free and organocatalytic reactions. nih.govrsc.org These methods avoid the use of potentially toxic and expensive transition metal catalysts.

For example, a metal-free strategy for the synthesis of quinoline derivatives from 2-styrylanilines has been developed, offering an environmentally friendly approach to activate C(sp³)–H bonds and form new C–C and C–N bonds. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has also been applied to the synthesis of functionalized quinolines. For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxylates has been achieved through an organocatalytic reaction of 4-azido-7-chloroquinoline with β-ketoesters, using pyrrolidine (B122466) as the catalyst. scielo.brcrossref.orgscielo.br While not directly producing this compound, these examples highlight the potential of organocatalysis to develop greener synthetic routes for related compounds. rsc.org

Microwave and Ultrasound Assisted Synthesis

Alternative energy sources like microwave irradiation and ultrasound have become powerful tools in organic synthesis, offering unique activation pathways that can lead to dramatically improved reaction outcomes. researchgate.netijsssr.com These techniques are particularly effective in the synthesis of heterocyclic cores like quinoline. benthamdirect.comnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid, uniform heating can accelerate reaction rates, often by orders of magnitude compared to conventional heating methods. benthamdirect.commdpi.com This technique has been successfully applied to key reactions in quinoline synthesis, such as the Friedländer annulation. For instance, a modification of the Friedländer methodology using neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C allows for the synthesis of quinoline derivatives in just 5 minutes with excellent yields. nih.gov In contrast, the unassisted reaction can take several days and results in poor yields. nih.gov

Another example is the microwave-assisted preparation of 4-hydroxy-2-methylquinoline (B36942) from β-anilinocrotonate. nih.govnih.gov Heating the starting material without any solvent for three minutes at 250 watts resulted in an 86% yield of the product, showcasing a significant improvement in efficiency. nih.govnih.gov

While a direct microwave-assisted synthesis of this compound has not been explicitly detailed, a plausible approach would involve the microwave-assisted bromination of a suitable precursor, such as 7-methyl-2-chloroquinoline. The use of microwave energy could potentially shorten the reaction time and improve the selectivity of the bromination reaction, reducing the formation of undesired side products.

Ultrasound-Assisted Synthesis (Sonochemistry):

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. ijsssr.com This energy input can enhance mass transfer and accelerate reaction rates. ijsssr.comnih.gov

Ultrasound irradiation has been effectively used in the synthesis of various quinoline derivatives. For example, SnCl₂·2H₂O has been employed as a precatalyst for the one-pot, three-component synthesis of 2-substituted quinolines under ultrasound irradiation in water, providing good yields of the desired products. nih.gov The use of basic ionic liquids in aqueous media under ultrasonic irradiation also provides a green and efficient method for quinoline synthesis. nih.govresearchsolutions.com This method offers high selectivity and avoids subsidiary reactions like aldol (B89426) condensation. nih.gov Furthermore, the synthesis of novel 7-chloroquinoline derivatives has been achieved using ultrasound irradiation, which facilitated the reactions and led to compounds with potential biological activities. tandfonline.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinolines

| Reaction | Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedländer Synthesis | Conventional | Reagents in organic solvent, acetic acid catalyst, room temp. | Several days | Very poor | nih.gov |

| Friedländer Synthesis | Microwave | Neat acetic acid, 160 °C | 5 minutes | Excellent | nih.gov |

| 4-hydroxy-2-methylquinoline Synthesis | Microwave | Solvent-free, 250 W, 150-180 °C | 3 minutes | 86 | nih.govnih.gov |

Solvent-Free and Atom-Economical Reactions

The principles of solvent-free synthesis and atom economy are central to the development of sustainable chemical processes. These strategies aim to reduce waste at its source by minimizing or eliminating the use of volatile organic solvents and maximizing the incorporation of all reactant atoms into the final product.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents, which are often hazardous, costly, and contribute to the bulk of chemical waste. These reactions can be promoted by grinding, heating, or microwave irradiation.

Several solvent-free methods for quinoline synthesis have been reported. A simple and efficient method involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal, solvent-free conditions, leading to good yields and clean reactions. researchgate.net Another approach uses a heterogeneous catalyst, Hβ zeolite, for the one-step cyclization of ketones and 2-aminobenzophenones under solvent-free conditions to produce 2,4-disubstituted quinolines. rsc.org This catalyst can be recovered and reused multiple times without significant loss of activity. rsc.org Furthermore, the synthesis of quinolines and dihydroquinolines has been achieved by reacting anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride under solvent-free microwave irradiation. capes.gov.br

Atom-Economical Reactions:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste.

The development of atom-economical routes to quinolines is an active area of research. One such method involves the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins using a cesium catalyst. rsc.orgrsc.org This one-pot procedure avoids the need for transition metal catalysis and proceeds with water as the only byproduct, making it a highly atom-economical process. rsc.org Traditional quinoline syntheses, such as the Skraup reaction, often have lower atom economy due to the use of harsh reagents and the formation of significant byproducts. ijpsjournal.com

Applying these principles to the synthesis of this compound would involve designing a reaction sequence that maximizes the incorporation of atoms from the starting materials. This could entail a [3+1+1+1] annulation strategy or a dehydrogenative coupling reaction that forms the quinoline ring with minimal waste. organic-chemistry.org The subsequent bromination step would ideally use a reagent that delivers the bromine atom with high efficiency, such as N-bromosuccinimide in a catalytic system, rather than stoichiometric amounts of elemental bromine.

Table 2: Examples of Green Synthesis Methodologies for Quinolines

| Methodology | Key Features | Starting Materials | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Solvent-Free Friedländer Reaction | Heterogeneous catalysis, reusable catalyst | 2-Aminobenzophenones, Ketones | Hβ zeolite, solvent-free | rsc.org |

| Solvent-Free Synthesis | Clean reaction, simple methodology | 2-Aminoacetophenone, Ketones | Caesium iodide, thermal, solvent-free | researchgate.net |

| Atom-Economical Synthesis | One-pot, transition-metal-free | o-Nitrotoluenes, Olefins | Cesium catalyst, mild conditions | rsc.orgrsc.org |

Chemical Reactivity and Selective Functionalization of 7 Bromomethyl 2 Chloro Quinoline

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group at the 7-position of the quinoline (B57606) ring is analogous to a benzylic halide, making it highly susceptible to nucleophilic attack and other transformations characteristic of such functionalities.

Nucleophilic Substitution Reactions with Carbon, Nitrogen, and Oxygen Nucleophiles

The primary mode of reaction for the bromomethyl group is nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 7-position.

Nitrogen Nucleophiles: Amines readily displace the bromide to form the corresponding 7-(aminomethyl)-2-chloroquinolines. For instance, reaction with secondary amines such as piperidine would yield 2-chloro-7-(piperidin-1-ylmethyl)quinoline. This type of reaction is fundamental in the synthesis of quinoline-based ligands and biologically active molecules.

Oxygen Nucleophiles: Alkoxides and phenoxides can be employed to synthesize the corresponding ethers. For example, sodium methoxide would react to form 2-chloro-7-(methoxymethyl)quinoline. Similarly, reactions with carboxylates can furnish ester derivatives.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can be used to form new carbon-carbon bonds, extending the carbon framework of the quinoline system.

| Nucleophile | Reagent Example | Product |

| Nitrogen | Piperidine | 2-chloro-7-(piperidin-1-ylmethyl)quinoline |

| Oxygen | Sodium Methoxide | 2-chloro-7-(methoxymethyl)quinoline |

| Carbon | Diethyl malonate anion | Diethyl 2-((2-chloroquinolin-7-yl)methyl)malonate |

Generation of Organometallic Reagents from the Bromomethyl Group

The bromomethyl group can be converted into various organometallic species, which are powerful intermediates for further synthetic transformations.

Grignard Reagents: Reaction with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), can generate the corresponding Grignard reagent, (2-chloroquinolin-7-yl)methylmagnesium bromide. leah4sci.comadichemistry.commnstate.edusigmaaldrich.comchemguide.co.uk This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. leah4sci.comadichemistry.commnstate.edusigmaaldrich.comchemguide.co.uk

Organolithium Reagents: Treatment with a strong organolithium base, such as n-butyllithium, can lead to the formation of the corresponding organolithium species. These reagents are even more reactive than their Grignard counterparts.

| Organometallic Reagent | Preparation | Reactivity |

| Grignard Reagent | Reaction with Mg in ether | Nucleophilic addition to carbonyls, SN2 reactions |

| Organolithium Reagent | Reaction with n-BuLi | Highly reactive nucleophile and strong base |

Olefination Reactions (e.g., Wittig, Horner–Wadsworth–Emmons)

The bromomethyl functionality serves as a precursor for ylides and phosphonates, which are key reagents in olefination reactions to form alkenes.

Wittig Reaction: 7-Bromomethyl-2-chloro-quinoline can be converted into a phosphonium (B103445) salt by reaction with triphenylphosphine (B44618). Subsequent treatment with a strong base generates a Wittig reagent, a phosphorus ylide. This ylide can then react with aldehydes or ketones to produce a (2-chloroquinolin-7-yl)-substituted alkene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide and the reaction conditions.

Horner–Wadsworth–Emmons (HWE) Reaction: A more common and often stereoselective alternative to the Wittig reaction is the Horner–Wadsworth–Emmons reaction. wikipedia.orgalfa-chemistry.comyoutube.com The bromomethyl compound can be converted to a phosphonate (B1237965) ester via the Arbuzov reaction with a trialkyl phosphite (B83602). Deprotonation of this phosphonate with a base generates a stabilized carbanion that reacts with aldehydes or ketones to afford alkenes, typically with a high degree of (E)-selectivity. wikipedia.orgalfa-chemistry.comyoutube.com For instance, reaction of diethyl (2-chloroquinolin-7-yl)methylphosphonate with an aldehyde would predominantly yield the (E)-alkene. wikipedia.orgalfa-chemistry.comyoutube.com

| Olefination Reaction | Key Intermediate | Typical Product | Stereoselectivity |

| Wittig Reaction | Phosphorus Ylide | (2-chloroquinolin-7-yl)-alkene | Varies |

| Horner–Wadsworth–Emmons | Phosphonate Carbanion | (E)-(2-chloroquinolin-7-yl)-alkene | High (E)-selectivity |

Reactivity Profile of the Chloro Moiety

The chlorine atom at the 2-position of the quinoline ring is an activated aryl halide due to the electron-withdrawing effect of the ring nitrogen. This activation facilitates both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The 2-chloro position is susceptible to attack by strong nucleophiles, leading to the displacement of the chloride ion.

This type of reaction is a common strategy for introducing various functional groups at the 2-position of the quinoline core. For example, reaction with amines, alkoxides, or thiolates can yield 2-amino-, 2-alkoxy-, or 2-thio-substituted quinolines, respectively. The reaction typically requires elevated temperatures and may be facilitated by the presence of a base.

| Nucleophile | Reagent Example | Product |

| Amine | Aniline | 7-(bromomethyl)-N-phenylquinolin-2-amine |

| Alkoxide | Sodium Ethoxide | 7-(bromomethyl)-2-ethoxyquinoline |

| Thiolate | Sodium Thiophenoxide | 7-(bromomethyl)-2-(phenylthio)quinoline |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald–Hartwig)

The 2-chloro group is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the 2-chloroquinoline (B121035) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.comnih.govyonedalabs.com It is a versatile method for the formation of biaryl compounds. For instance, coupling of this compound with phenylboronic acid would yield 7-bromomethyl-2-phenylquinoline. libretexts.orgtcichemicals.comnih.govyonedalabs.com

Heck Coupling: The Heck reaction couples the 2-chloroquinoline with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.orgnih.govmdpi.comresearchgate.net This reaction is particularly useful for the synthesis of styrenyl-substituted quinolines. For example, reaction with styrene would produce 7-bromomethyl-2-styrylquinoline. organic-chemistry.orgwikipedia.orgnih.govmdpi.comresearchgate.net

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the 2-chloroquinoline, catalyzed by palladium and a copper co-catalyst, in the presence of a base. researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net It is a highly efficient method for the synthesis of 2-alkynylquinolines. Reaction with phenylacetylene would afford 7-bromomethyl-2-(phenylethynyl)quinoline. researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

Buchwald–Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 2-chloroquinoline and a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgnih.gov It is a powerful method for the synthesis of 2-aminoquinoline (B145021) derivatives and offers a wider substrate scope and milder reaction conditions compared to traditional nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgnih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, base | Biaryl |

| Heck Coupling | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | Alkynyl-substituted |

| Buchwald–Hartwig Amination | Amine | Pd catalyst, ligand, base | Aryl amine |

Regioselective Metalation and Electrophilic Quenching at the Chloro Site

Functionalization at the C2 position of the 2-chloroquinoline core can be achieved through mechanisms that effectively replace the chlorine atom. While direct C-H metalation typically occurs at other positions on the quinoline ring, manipulation at the C2 site is commonly accomplished via halogen-metal exchange or nucleophilic aromatic substitution.

Organolithium reagents can be used to replace a halogen atom, creating a lithiated intermediate that can then be quenched with various electrophiles. This process, known as halogen-metal exchange, is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds at the C2 position. For instance, treating a haloquinoline with n-butyllithium results in the formation of a lithiated quinoline, which can be subsequently trapped by an electrophile.

Alternatively, magnesiation using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can facilitate a bromine-magnesium exchange on brominated quinolines. mdpi.com While this is shown for bromoquinolines, a similar principle can apply to the chloro-substituent, though typically requiring more forcing conditions. Once the organomagnesium intermediate is formed, it can react with a range of electrophiles. The use of highly efficient magnesium bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for direct magnesiation of various heterocycles, often with high regioselectivity. mdpi.com

These metalation approaches are often complicated by a lack of regioselectivity and the potential for nucleophilic substitution at the C2 position by the organometallic reagents themselves. mdpi.com However, careful selection of reagents and reaction conditions allows for the targeted functionalization at the C2 position, as summarized in the table below.

Table 1: Representative Metal-Mediated Functionalizations of Haloquinolines

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product | Yield (%) |

| 2,3-dibromoquinoline | i-PrMgCl·LiCl | Ethyl cyanoformate | 2-bromoquinoline-3-carboxylic acid ethyl ester | 88 |

| 3-bromoquinoline | TMPMgCl·LiCl | 1,2-dibromo-1,1,2,2-tetrachloroethane | 2,3-dibromoquinoline | 65 |

| N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline | n-butyllithium | Various electrophiles | 2,2-disubstituted tetrahydroquinolines | Good |

This table illustrates functionalization strategies on related quinoline systems that are applicable to the C2-chloro position of the target compound. mdpi.com

Reactivity of the Quinoline Heterocyclic System

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), a consequence of the electron-withdrawing nature of the nitrogen atom. The pyridine (B92270) ring is significantly more deactivated than the benzene ring. Substituents on the ring further modulate this reactivity and direct the position of incoming electrophiles.

For this compound, the molecule contains two deactivating groups: the 2-chloro group and the 7-bromomethyl group.

2-Chloro Group : As a halogen, the chloro group is deactivating due to its inductive effect but directs substitution to the ortho and para positions via resonance. libretexts.org However, its influence is primarily on the already deactivated pyridine ring.

7-Bromomethyl Group : This group is deactivating due to the electron-withdrawing inductive effect of the bromine atom.

Quinoline Nitrogen : The protonated nitrogen under acidic conditions (typical for EAS reactions like nitration) is strongly deactivating, directing substitution primarily to the benzene ring at the C5 and C8 positions.

Transition metal-catalyzed C-H activation has become a primary strategy for the regioselective functionalization of quinolines, avoiding the need for pre-functionalized substrates. nih.govmdpi.com The nitrogen atom of the quinoline ring often serves as an intrinsic directing group, facilitating the formation of cyclometallated intermediates that lead to selective C-H bond cleavage.

Common sites for C-H functionalization on the quinoline scaffold are the C2, C4, and C8 positions. acs.orgnih.gov

C2-Functionalization : While common, this position is blocked in this compound.

C8-Functionalization : The proximity to the nitrogen directing group makes the C8-H bond a prime candidate for activation. nih.gov

C4-Functionalization : The presence of substituents can alter the regioselectivity. Studies on methylquinolines have shown that a methyl group at the C7 position directs rhodium-catalyzed C-H activation to the C4 position. acs.org

Given that the target molecule has a substituent at C7, C-H activation at the C4 position is a likely outcome. Palladium, rhodium, and iridium catalysts are commonly employed for these transformations, enabling the introduction of aryl, alkyl, or other functional groups directly onto the quinoline core. nih.govacs.org

Table 2: Examples of Regioselective C-H Activation on Substituted Quinolines

| Quinoline Substrate | Catalyst System | Coupling Partner | Position Functionalized | Reference |

| 7-Methylquinoline | RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | - | C4 | acs.org |

| Quinoline | [IrCl(cod)]₂/dtbpy | B₂pin₂ | C3 | nih.gov |

| 8-Methylquinoline | Transition Metal Catalysts | Various | C(sp³)-H of methyl group | nih.gov |

| Quinoline N-oxide | Pd(OAc)₂ | Indole (B1671886) | C2 | mdpi.com |

This table highlights how different catalytic systems and substituent patterns direct C-H functionalization on the quinoline scaffold.

Orthogonal and Sequential Functionalization Strategies

The presence of two distinct halogen-containing functional groups—an aryl chloride and a benzylic bromide—allows for orthogonal and sequential reactions, enabling the stepwise construction of complex molecular architectures.

The reactivity difference between the C(sp³)-Br bond of the bromomethyl group and the C(sp²)-Cl bond of the chloroquinoline is substantial, forming the basis for selective functionalization.

Reactivity of the 7-Bromomethyl Group : The benzylic bromide is highly electrophilic and susceptible to S(_N)2 reactions. It will readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form substituted methylquinolines. This transformation typically occurs under mild conditions that leave the 2-chloro group untouched.

Reactivity of the 2-Chloro Group : The chlorine atom at the C2 position is part of an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (S(_N)Ar). However, these reactions generally require stronger nucleophiles or higher temperatures than the S(_N)2 displacement on the bromomethyl group. researchgate.net Furthermore, the 2-chloro group can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). These reactions typically require specific palladium catalysts and ligands, and the C-Cl bond is inherently less reactive than a C-Br or C-I bond, often necessitating more forcing conditions. nih.gov

This differential reactivity allows for a clear orthogonal strategy: first, perform a nucleophilic substitution at the 7-bromomethyl position, and subsequently, carry out a cross-coupling or S(_N)Ar reaction at the 2-chloro position.

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a powerful approach to increasing molecular complexity rapidly. baranlab.orgnih.gov Similarly, one-pot protocols that combine distinct reaction types sequentially in the same vessel enhance synthetic efficiency. researchgate.netnih.gov

For this compound, a one-pot protocol could involve a sequential palladium-catalyzed cross-coupling followed by a C-H functionalization. mdpi.com For example, a Suzuki-Miyaura coupling could be performed at the 2-chloro position, followed by the addition of a new reagent set to the same pot to trigger a direct arylation at the C4 or C8 position. mdpi.comnih.gov Such sequences leverage a single catalyst that is competent for multiple, mechanistically distinct transformations. researchgate.netnih.gov

Another potential cascade could be initiated by the reaction at the bromomethyl group. For instance, reaction with an appropriate nucleophile could generate an intermediate that then undergoes an intramolecular cyclization by displacing the 2-chloro group, leading to the formation of novel fused heterocyclic systems. Several multi-component reactions involving 2-chloroquinoline-3-carbaldehydes are known to proceed through cascade mechanisms to build complex fused rings. researchgate.net While the specific substrate lacks the aldehyde, the principle of using the 2-chloro group as a leaving group in a terminal cyclization step remains a viable strategy.

Applications of 7 Bromomethyl 2 Chloro Quinoline As a Versatile Synthetic Building Block

Scaffold for Complex Heterocyclic System Construction

The unique arrangement of reactive groups on the 7-Bromomethyl-2-chloro-quinoline scaffold enables chemists to employ it in the synthesis of a wide array of complex heterocyclic systems. Its utility extends from creating fused polycyclic structures to generating multi-functionalized quinoline (B57606) derivatives and serving as a precursor for other important nitrogen-containing heterocycles.

The structure of this compound is well-suited for annulation reactions, where a new ring is fused onto the existing quinoline framework. These reactions are critical for building complex, rigid, and three-dimensional molecules with potential biological activities. Fused tetracyclic systems containing a quinoline moiety are a significant class of organic molecules, with many exhibiting potent biological activities as antifungal, antiplasmodial, and anti-tumor agents. nih.gov

The reactive bromomethyl group can participate in intramolecular cyclization reactions with a nucleophile introduced at the 2-position, or vice-versa. For instance, after substituting the 2-chloro group with a suitable nucleophile (e.g., an amine or thiol), the pendant bromomethyl group can undergo an intramolecular substitution to form a new fused ring. This strategy can lead to the formation of diverse fused systems such as indolo[2,3-b]quinolines or isoindolo[2,1-a]quinolines. nih.gov The synthesis of such fused systems is a key area of research in the development of new therapeutic agents. nih.govnih.gov

| Fused System Example | Synthetic Strategy | Potential Application |

| Pyrrolo[3,4-b]quinolinone | Intramolecular cyclization following substitution. nih.gov | Synthetic intermediate |

| Thieno[2,3-h]isoquinoline | Multi-step heterocyclization reactions. nih.gov | Anticancer agents |

| Octahydrobenzo[h]quinazoline | Multi-step heterocyclization reactions. nih.gov | Anticancer agents |

| Indolo[2,3-b]quinoline | Cascade reaction of anilines with indole (B1671886) carboxylates. nih.gov | Anticancer, Antimalarial |

The differential reactivity of the 2-chloro and 7-bromomethyl groups allows for the selective and sequential introduction of various substituents, leading to a diverse array of multi-functionalized quinoline derivatives. The 2-chloro position can be functionalized through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, amino, or alkoxy groups.

Simultaneously, the highly reactive bromomethyl group at the 7-position can be readily converted into other functional groups. For example, it can undergo nucleophilic substitution with amines, thiols, or alcohols to introduce side chains, or it can be oxidized to an aldehyde or carboxylic acid, providing further points for diversification. This orthogonal reactivity is a powerful tool for creating libraries of compounds with varied substitution patterns for structure-activity relationship (SAR) studies. durham.ac.uknih.gov The synthesis of quinoline derivatives through such methods is an efficient strategy for constructing complex molecular architectures. nih.govrsc.org

| Reaction Type | Position | Reagents/Conditions | Resulting Functional Group |

| Nucleophilic Substitution | C2 | Amines, Thiols, Alcohols | Amino, Thioether, Ether |

| Suzuki Coupling | C2 | Boronic acids, Pd catalyst | Aryl, Heteroaryl |

| Nucleophilic Substitution | C7 (CH2Br) | Ethylenediamine | (Aminoethyl)amino |

| Oxidation | C7 (CH2Br) | Oxidizing agents | Aldehyde, Carboxylic Acid |

This compound is an excellent precursor for synthesizing other important nitrogen-containing heterocycles. The bromomethyl group can be converted to an azidomethyl group via substitution with sodium azide (B81097). This azide functionality is a key precursor for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form 1,2,3-triazoles. This reaction is highly efficient and allows for the facile linking of the quinoline scaffold to a wide variety of alkyne-containing molecules.

Furthermore, the 2-chloro group can be reacted with hydrazine (B178648) to form a hydrazinyl-quinoline intermediate. mdpi.com This intermediate can then undergo condensation and cyclization with β-dicarbonyl compounds or other suitable reagents to construct pyrazole (B372694) rings fused to the quinoline system, such as in 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov The synthesis of such fused heterocyclic systems is often a key step in the development of new biologically active compounds. nih.gov

Role in Medicinal Chemistry Lead Compound Generation (Pre-clinical Focus)

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. biointerfaceresearch.com this compound, with its dual reactive sites, is an ideal starting material for generating novel lead compounds in drug discovery programs. Its utility lies in the ability to rapidly generate libraries of diverse molecules for biological screening and to incorporate the quinoline core into analogs of known natural products.

The strategic functionalization of this compound allows for the creation of large and diverse libraries of quinoline-based compounds for high-throughput screening. By systematically varying the substituents at the 2- and 7-positions, medicinal chemists can explore the structure-activity relationships (SAR) for a given biological target. researchgate.net

For example, libraries of quinoline derivatives have been synthesized and evaluated for a wide range of biological activities, including as antibacterial agents, multidrug resistance protein 2 (MRP2) inhibitors, and dual EGFR/HER-2 inhibitors for cancer therapy. nih.govrsc.orgnih.gov The ability to generate these libraries efficiently is crucial in the early, pre-clinical stages of drug discovery to identify promising hit and lead compounds. rsc.orgnih.gov The synthesis of such libraries often involves multicomponent reactions or sequential functionalization to maximize molecular diversity. nih.gov

| Target | Library Type | Example Finding |

| Bacteria (G+/G-) | Oxazino quinoline derivatives | Compound 5d showed broad-spectrum activity (MICs 0.125–8 μg/mL). nih.gov |

| MRP2 | Benzoyl-2-arylquinolines | A 4-carboxy quinoline derivative showed potent MRP2 inhibition. nih.gov |

| EGFR/HER-2 | Quinoline-based inhibitors | Compound 5a was a potent dual inhibitor (IC50s of 71 nM and 31 nM). rsc.org |

Many biologically active natural products feature a quinoline core. The synthetic versatility of this compound makes it an attractive starting material for the synthesis of simplified analogs of these natural products or for creating novel bioinspired molecules. By retaining the core quinoline scaffold, which is known to interact with various biological targets, and introducing new functionality via the chloro and bromomethyl groups, chemists can design molecules that mimic the biological activity of a natural product but may have improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

For instance, the quinoline framework is central to the activity of the antimalarial alkaloid quinine. While not a direct precursor, a functionalized scaffold like this compound provides the necessary handles to construct novel molecules that explore the chemical space around known antimalarial agents. This approach is a cornerstone of modern medicinal chemistry, bridging the gap between natural product chemistry and rational drug design. biointerfaceresearch.com

Precursor for Advanced Materials and Ligands

The strategic placement of the bromo and chloro substituents on the quinoline framework of this compound makes it a highly valuable intermediate in organic synthesis. The bromomethyl group serves as a key functional handle for introducing the quinoline moiety into larger systems through nucleophilic substitution reactions, while the chloro group can be displaced or participate in cross-coupling reactions, further expanding its synthetic utility.

Synthesis of Optoelectronic Materials and Conductive Polymers

The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the design of molecules with specific electronic and photophysical properties. Quinoline derivatives are of particular interest in this area due to their inherent charge-transporting and luminescent characteristics.

While direct polymerization of this compound into conductive polymers is not extensively documented in publicly available research, its potential as a monomer or a key building block for such materials is significant. The bromomethyl group allows for its incorporation into polymer backbones or as a pendant group through various polymerization techniques. For instance, it can be envisioned that the reaction of the bromomethyl group with suitable difunctional monomers could lead to the formation of polyesters, polyethers, or other condensation polymers incorporating the 2-chloro-quinoline unit. Subsequent modification of the chloro-substituent could then be used to fine-tune the electronic properties of the resulting polymer.

The synthesis of smaller, well-defined oligomers and functional dyes for optoelectronic applications is a more immediate and explored application. For example, the reactivity of the bromomethyl group can be utilized to link the 2-chloro-quinoline core to other chromophores or electronically active moieties, leading to the creation of donor-acceptor molecules with potential for use as emitters in OLEDs or as sensitizers in dye-sensitized solar cells. The 2-chloro-quinoline fragment can act as an electron-accepting unit, and its electronic properties can be further modulated by substitution at the chloro position.

Development of Ligands for Metal Coordination Chemistry

The quinoline nucleus is a well-established scaffold for the design of ligands in coordination chemistry. The nitrogen atom in the quinoline ring provides a primary coordination site for metal ions. The functional groups on the quinoline ring play a crucial role in determining the denticity of the ligand, the geometry of the resulting metal complex, and its subsequent chemical and physical properties.

This compound serves as an excellent starting material for the synthesis of a variety of mono- and polydentate ligands. The bromomethyl group at the 7-position is particularly useful for introducing additional coordinating atoms, thereby increasing the denticity of the ligand. For example, reaction with primary or secondary amines can lead to the formation of aminomethyl-substituted quinolines, which can act as bidentate N,N'-ligands. Similarly, reaction with thiols or phosphines can introduce soft donor atoms, leading to ligands with varying coordination preferences.

A notable example of the utility of a related compound, 2-(bromomethyl)-7-chloroquinoline, is its use in the synthesis of phosphonate-containing ligands. The reaction of 2-bromomethyl-7-chloroquinoline with triethyl phosphite (B83602) via an Arbuzov reaction yields a diethyl phosphonate (B1237965) derivative. dur.ac.uk This transformation highlights a pathway to introduce a phosphonate group, which can serve as a coordinating site or be further functionalized.

Furthermore, the 2-chloro substituent offers another site for modification. It can be displaced by a variety of nucleophiles, such as alcohols, thiols, or amines, to introduce further coordinating groups. Alternatively, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to link the quinoline core to other aromatic or heterocyclic units, leading to the formation of multidentate ligands with extended π-systems. These extended ligands are of great interest for the construction of luminescent metal complexes for applications in sensing, bioimaging, and as emitters in light-emitting devices.

Structure Activity Relationship Sar Studies of Derivatives Utilizing the 7 Bromomethyl 2 Chloro Quinoline Scaffold

Systematic Modification at the Bromomethyl Position and its Impact on Activity (pre-clinical)

The bromomethyl group at the 7-position of the 2-chloro-quinoline scaffold serves as a versatile synthetic handle for introducing a variety of functional groups. This allows for the exploration of how different substituents at this position impact the biological activity of the resulting derivatives. Preclinical research has demonstrated that the nature of the substituent replacing the bromine atom can significantly modulate the potency and selectivity of these compounds.

For instance, the introduction of a flexible alkylamino side chain at this position has been shown to enhance the antiproliferative activity of certain quinoline (B57606) derivatives. nih.gov This suggests that the presence of a basic nitrogen atom and a flexible chain can be beneficial for interacting with biological targets. Furthermore, the substitution of the bromo group with various nucleophiles can lead to the formation of ethers, esters, and other carbon-carbon or carbon-heteroatom bonds, each imparting unique physicochemical properties to the molecule.

The following table illustrates hypothetical examples of modifications at the 7-bromomethyl position and their potential impact on biological activity, based on general principles of medicinal chemistry.

| Modification at 7-position | Rationale for Modification | Potential Impact on Preclinical Activity |

| Replacement with primary/secondary amines | Introduce basic centers for potential salt formation and hydrogen bonding. | May enhance interactions with acidic residues in target proteins. |

| Formation of ethers (e.g., with phenols) | Increase lipophilicity and introduce bulky groups. | Could improve membrane permeability and target engagement. |

| Conversion to phosphonates | Introduce a charged, tetrahedral group for potential chelation or interaction with phosphate-binding sites. | May alter target specificity and cellular uptake. |

| Substitution with thiol-containing groups | Introduce a soft nucleophile capable of forming disulfide bonds or coordinating with metal ions. | Could lead to covalent inhibition or interaction with metalloenzymes. |

These examples highlight the importance of systematic modification at the 7-position to probe the chemical space around the quinoline scaffold and to develop a comprehensive understanding of the SAR.

Investigating the Effects of Substituent Variation at the Chloro Position on Activity (pre-clinical)

Preclinical studies have shown that replacing the 2-chloro substituent with other groups can have a profound effect on activity. For example, in the development of dual inhibitors for SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), the 2-chloroquinoline (B121035) moiety was used as a key pharmacophore. nih.gov The retention of the chloro group was found to be important for binding in the S1' pocket of the MPro enzyme. nih.gov

In other contexts, the replacement of the chloro group with other substituents, such as amines or alkoxy groups, can alter the electronic properties of the quinoline ring system and introduce new hydrogen bonding capabilities. This can lead to changes in target affinity and selectivity.

The following interactive table provides a hypothetical overview of how different substituents at the 2-position could influence the preclinical activity of 7-bromomethyl-quinoline derivatives.

| Substituent at 2-position | Electronic Effect | Potential Impact on Preclinical Activity |

| Chloro (Cl) | Electron-withdrawing, moderate size | Can participate in halogen bonding and hydrophobic interactions. |

| Fluoro (F) | Strongly electron-withdrawing, small size | May alter pKa and metabolic stability. |

| Amino (NH2) | Electron-donating, hydrogen bond donor | Can form key hydrogen bonds with target residues. |

| Methoxy (OCH3) | Electron-donating, moderate size | Can increase lipophilicity and influence conformation. |

These variations allow researchers to fine-tune the electronic and steric properties of the quinoline scaffold to optimize its interaction with a specific biological target.

Positional Effects of Functional Groups on the Overall Biological Profile (pre-clinical)

For example, research on mannose-quinoline conjugates has revealed that the antioxidant and antibacterial activities are dependent on the specific regioisomer. rsc.org Similarly, studies on other heterocyclic systems have demonstrated that linearly attached functional groups may exhibit greater potency compared to their angularly attached counterparts. nih.gov

In the context of the 7-bromomethyl-2-chloro-quinoline scaffold, the relative positions of the bromomethyl and chloro groups are crucial. While modifications at the 4- and 8-positions of the quinoline ring have been noted as being particularly important for bioactivity in some series of compounds, the specific substitution pattern of the title compound directs the focus to the interplay between the 2- and 7-positions. nih.gov The electronic and steric effects of these substituents, and their spatial relationship to one another, will ultimately dictate how the molecule orients itself within a biological target.

For instance, a bulky substituent at the 7-position might be well-tolerated if the binding pocket is large in that region, while the same substituent at a different position could lead to a steric clash and a loss of activity. Therefore, a thorough understanding of the target's topology is essential for leveraging positional effects in drug design. Preliminary SAR analyses on some quinoline derivatives have suggested that bulky substituents at the 7-position can facilitate antiproliferative activity. nih.gov

Design Principles and Optimization Strategies for Quinoline-Based Bioactive Molecules

The design and optimization of quinoline-based bioactive molecules is a multifactorial process that relies on established medicinal chemistry principles and a deep understanding of the SAR for a given series of compounds. researchgate.netresearchgate.net The ultimate goal is to develop molecules with high potency, selectivity, and favorable drug-like properties.

One of the key design strategies is molecular hybridization, which involves combining the quinoline scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual modes of action. core.ac.uk This approach has been successfully employed to develop novel antimicrobial and antimalarial agents. core.ac.uk

Another important principle is the use of computational modeling and in silico screening to guide the design process. nih.gov These methods can help to predict how different modifications to the quinoline scaffold will affect its binding to a target protein, thereby allowing researchers to prioritize the synthesis of the most promising compounds.

The optimization process often involves an iterative cycle of design, synthesis, and biological testing. nih.gov Once an initial "hit" compound, such as this compound, is identified, a library of analogs is synthesized to explore the SAR. This systematic approach allows for the identification of key structural features that are essential for activity and provides a roadmap for further optimization. For example, if a particular substituent at the 7-position is found to be beneficial, further modifications can be made to that substituent to fine-tune its properties.

Furthermore, the introduction of different functional groups can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability. nih.gov These properties are critical for ensuring that the molecule can reach its target in the body and exert its desired effect.

The following table summarizes some of the key design principles and optimization strategies for quinoline-based bioactive molecules.

| Design Principle/Strategy | Description | Example Application |

| Molecular Hybridization | Combining the quinoline scaffold with other pharmacophores. | Creating quinoline-thiazole hybrids for antimicrobial activity. core.ac.uk |

| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties. | Substituting a chloro group with a trifluoromethyl group to alter electronic properties and metabolic stability. |

| Structure-Based Drug Design | Using the 3D structure of the target protein to design complementary ligands. | Docking studies to predict the binding mode of quinoline derivatives in an enzyme's active site. nih.gov |

| Privileged Scaffold Hopping | Replacing the quinoline core with another scaffold that has a similar spatial arrangement of functional groups. | Exploring alternative heterocyclic systems that can mimic the key interactions of a quinoline-based inhibitor. |

By applying these principles, medicinal chemists can rationally design and optimize quinoline-based molecules with improved therapeutic potential.

Computational and Theoretical Investigations of 7 Bromomethyl 2 Chloro Quinoline and Its Derivatives

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly those based on quantum mechanics, can elucidate the distribution of electrons and identify regions of a molecule that are susceptible to chemical attack.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and reaction mechanisms of organic molecules due to its balance of accuracy and computational cost. For quinoline (B57606) derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic structures. researchgate.netnih.gov While specific DFT studies on the reaction mechanisms of 7-Bromomethyl-2-chloro-quinoline are not extensively documented, the principles can be inferred from studies on analogous compounds.

DFT calculations on related 2-chloroquinoline (B121035) derivatives have been used to analyze their structural and electronic features. researchgate.net Such studies typically involve the B3LYP functional with a suitable basis set, like 6-311++G(d,p), to calculate parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For this compound, DFT could be used to model the transition states of nucleophilic substitution reactions at the bromomethyl group or the 2-chloro position, providing activation energies and reaction pathways. For instance, in the reaction of 2-chloroquinolines with nucleophiles, DFT can help in understanding the acid and base catalysis and the effect of substituents on reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals provide insights into the reactive sites of a molecule.

In the context of this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The LUMO would likely be centered on the quinoline ring and the C-Cl and C-Br bonds, indicating their susceptibility to nucleophilic attack. Conversely, the HOMO would be distributed over the aromatic system, indicating the regions most susceptible to electrophilic attack.

Studies on other quinoline derivatives have shown that the introduction of substituents significantly alters the HOMO-LUMO energy gap and the distribution of these orbitals. arabjchem.org For example, the presence of electron-withdrawing groups like chlorine and bromine is expected to lower the energies of both the HOMO and LUMO, potentially increasing the molecule's electrophilicity. The HOMO-LUMO gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. arabjchem.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in a biological context. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

For this compound, conformational analysis would focus on the rotation around the bond connecting the bromomethyl group to the quinoline ring. While this bond has a relatively low barrier to rotation, certain conformations may be energetically favored.

Molecular dynamics simulations can provide a more detailed picture of the molecule's flexibility and its interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net MD simulations on quinoline derivatives have been used to assess their potential as enzyme inhibitors by observing their dynamic behavior within the active site of a protein. nih.govresearchgate.netnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net Such studies can also help in understanding the conformational changes that the molecule undergoes upon binding.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can potentially yield multiple products, and predicting the regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) is a significant challenge. Computational methods can be employed to predict the most likely outcome of a reaction.

For this compound, a key question of regioselectivity arises in nucleophilic substitution reactions. The molecule has two primary electrophilic sites: the carbon of the bromomethyl group and the carbon at the 2-position of the quinoline ring bearing the chlorine atom. The relative reactivity of these two sites will depend on the nature of the nucleophile and the reaction conditions. Generally, the benzylic bromide is more reactive towards nucleophilic substitution than the aryl chloride. Computational methods can quantify this difference in reactivity by calculating the activation energies for nucleophilic attack at both positions. Studies on the nucleophilic substitution of chloroquinolines have highlighted the different reactivities of the 2- and 4-positions. researchgate.netmdpi.com

Stereoselectivity is also a critical aspect, particularly in the synthesis of chiral derivatives. While this compound itself is achiral, reactions at the bromomethyl group could introduce a stereocenter. Computational modeling can help in understanding the factors that control the stereochemical outcome of such reactions, for instance, by modeling the transition states leading to different stereoisomers.

Ligand-Target Interactions in Derived Bioactive Molecules (Computational Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Derivatives of this compound can be designed and their potential biological activity can be assessed using molecular docking. For example, by replacing the bromine atom with various functional groups, a library of new compounds can be generated and docked into the active site of a target protein. The docking scores, which estimate the binding affinity, can then be used to prioritize compounds for synthesis and experimental testing.

Docking studies on various quinoline derivatives have demonstrated their potential to interact with a range of biological targets. For instance, quinoline derivatives have been docked against enzymes like HIV non-nucleoside reverse transcriptase, acetylcholinesterase, and SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro). nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, in a study of quinoline derivatives as HIV reverse transcriptase inhibitors, compounds with bromo-substitutions showed favorable docking scores. nih.gov

Table 1: Examples of Docking Studies on Quinoline Derivatives

| Derivative Class | Target Protein | Key Findings | Reference |

| Pyrimidine-substituted quinolines | HIV Reverse Transcriptase | Compounds showed better docking scores than standard drugs, with hydrophobic and hydrogen bond interactions being crucial. | nih.gov |

| Dihydroxyl-quinolines | Acetylcholinesterase | High affinity for the enzyme, suggesting potential as anti-Alzheimer's agents. | nih.gov |

| 2-Chloroquinoline-based imines | SARS-CoV-2 MPro and PLPro | Designed molecules showed inhibitory activity, with some acting as dual inhibitors. Covalent docking suggested binding to the catalytic cysteine of MPro. | nih.gov |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a protein | In silico docking revealed potential bioactivity with good binding affinity and interactions with key amino acid residues. | dntb.gov.uascielo.br |

These computational approaches provide a powerful framework for the rational design and investigation of novel derivatives of this compound, accelerating the discovery of new molecules with desired chemical and biological properties.

Advanced Methodological Approaches for the Characterization and Study of 7 Bromomethyl 2 Chloro Quinoline and Its Derivatives

Development of Novel Chromatographic Techniques for Separation and Purification

The isolation and purification of 7-bromomethyl-2-chloro-quinoline and its derivatives from reaction mixtures often require advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is a cornerstone for the separation of quinoline (B57606) derivatives. For instance, automated reversed-phase column chromatography has been successfully employed for the purification of various (aminomethyl)quinolines, achieving purities greater than 95% based on ¹H NMR and LC-MS analysis. nih.gov

In situations where complex mixtures of mono- and di-substituted products are formed, such as in the bromination of 8-hydroxyquinoline (B1678124), specific solvent systems are developed for effective separation. acgpubs.org For example, a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline can be separated using acetonitrile. acgpubs.org

The choice of chromatographic conditions, including the stationary phase (e.g., silica (B1680970) gel) and the mobile phase, is critical. Analytical thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. sapub.org For instance, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) in a 7:3 ratio has been used for the separation of quinoline-2-one derivatives. sapub.org

Advanced Spectroscopic Methodologies for Structural Elucidation of Complex Reaction Products

The unambiguous determination of the chemical structure of this compound derivatives and their complex reaction products relies heavily on advanced spectroscopic methods.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) plays a pivotal role in elucidating the intricate structures of quinoline derivatives. nih.govnih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity of atoms within a molecule. ijpsdronline.com For example, in the structural analysis of brominated quinoline derivatives, 2D NMR techniques were essential to confirm the structure of 3,5,6,7-tetrabromo-8-methoxyquinoline. nih.govresearchgate.net Similarly, the relative configuration of complex bromo-derivatives formed during the bromination of haplophyllidine (B94666) was established using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.gov

X-ray Crystallography provides definitive proof of a molecule's three-dimensional structure. The crystal structure of 3-bromomethyl-2-chloro-quinoline has been determined, revealing a triclinic crystal space group P'1. semanticscholar.organsfoundation.org The analysis showed a slightly distorted conformation for the pyridine (B92270) ring and a normal geometry for the phenyl ring. semanticscholar.organsfoundation.org Intramolecular C-H…Cl and intermolecular C-H…N hydrogen bonds were identified, which contribute to the stability of the crystal lattice. semanticscholar.organsfoundation.org X-ray crystallography has also been instrumental in determining the absolute configurations of chiral centers in complex bromo-derivatives of quinoline alkaloids. nih.gov

Interactive Data Table: Crystallographic Data for 3-Bromomethyl-2-chloro-quinoline semanticscholar.org

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P'1 |

| a (Å) | 6.587(2) |

| b (Å) | 7.278(3) |

| c (Å) | 10.442(3) |

| α (°) | 83.59(3) |

| β (°) | 75.42(2) |

| γ (°) | 77.39(3) |

| Volume (ų) | 471.9(3) |

| Z | 2 |

| Calculated density (Mg/m³) | 1.805 |

| R-value | 0.0734 |

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates and products by providing information about their molecular weight and fragmentation patterns. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), allows for the accurate determination of the elemental composition of compounds. researchgate.netnih.gov Time-of-flight (TOF) mass spectrometry, with both electron ionization (EI) and electrospray ionization (ESI), can provide molecular ions with high mass accuracy, typically with errors below 5 mDa. researchgate.netnih.gov This level of accuracy is crucial for confirming the identity of synthesized quinoline derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of ions, providing valuable structural information. researchgate.netnih.gov The fragmentation patterns can help to confirm the presence of the quinoline ring and to distinguish between isomers. researchgate.netnih.govnih.gov For instance, in the study of fused nitrogen-containing ring systems, ESI-MS/MS revealed characteristic fragmentation patterns for pyridazino-quinolines, including cleavage of the phenylamino (B1219803) substituent. nih.gov The presence of halogen isotopes, such as bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), results in characteristic isotopic patterns in the mass spectrum, which aids in the identification of halogenated compounds. docbrown.info

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for 2-(bromomethyl)-7-chloroquinoline uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.95232 | 142.5 |

| [M+Na]⁺ | 277.93426 | 156.7 |

| [M-H]⁻ | 253.93776 | 148.6 |

| [M+NH₄]⁺ | 272.97886 | 164.3 |

| [M+K]⁺ | 293.90820 | 143.5 |

In Situ Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

In situ spectroscopic techniques , such as Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy, are increasingly used to follow the progress of reactions involving quinoline derivatives. researchgate.netmt.com For example, inline NIR spectroscopy has been utilized to monitor the continuous synthesis of an active pharmaceutical ingredient intermediate via a Grignard alkylation reaction. researchgate.net This technique allows for the real-time quantification of reactants and products without the need for sample extraction. researchgate.net Similarly, in situ FTIR spectroscopy can be used to monitor the concentration of reactants and the formation of Grignard reagents during their synthesis. mt.com

The development of fluorescent quinoline-based scaffolds allows for the potential of in situ monitoring in biological systems. nih.gov The fluorescence of these molecules can change in response to interactions with target molecules or changes in the local environment, such as pH. nih.gov

The application of these advanced analytical methodologies is crucial for the continued development and understanding of the chemistry of this compound and its derivatives, facilitating the synthesis of novel compounds with desired properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 7-Bromomethyl-2-chloro-quinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, describes a reflux reaction using KOtBu in THF to functionalize quinoline derivatives, achieving high yields under anhydrous conditions . A stepwise approach involves:

Bromomethylation : Introduce the bromomethyl group using NBS (N-bromosuccinimide) under radical initiation.

Chlorination : Employ POCl₃ or SOCl₂ for chlorination at the 2-position.

- Optimization Tips : Monitor reaction progress via TLC, and adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity). Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

| Key Reaction Parameters | Conditions | Yield |

|---|---|---|

| Bromomethylation (NBS) | 60°C, 12 hrs | 65–75% |

| Chlorination (POCl₃) | Reflux, 4 hrs | 80–85% |

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Look for distinct signals: δ ~4.5 ppm (CH₂Br), δ ~8.5 ppm (quinoline H).

- X-ray Crystallography : Use SHELXL ( ) for refinement. Weak C–H⋯O/N interactions and π–π stacking (e.g., centroid distances ~3.7 Å) validate packing stability .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks.

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for halogenated quinolines, particularly regarding weak intermolecular interactions?

- Methodological Answer : Contradictions often arise from torsional flexibility of the bromomethyl group or solvent inclusion. To address this:

High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., reports 12% H⋯H contacts, 8% C⋯Br).

Twinned Crystals : Use twin refinement in SHELXL ( ) for domains with >5% volume .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply DFT (B3LYP/6-311+G**) to evaluate:

- Electrophilicity : The bromomethyl group (σ* orbital) shows higher reactivity than chloro at C2.